2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide is an organic compound belonging to the class of isothiazole derivatives. This compound has drawn significant attention in various scientific and industrial fields due to its unique structure and properties. Characterized by its complex chemical structure, this compound exhibits notable stability and reactivity, making it a valuable subject of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide typically involves a multi-step process. One common method starts with the reaction of benzo[d]isothiazole with an appropriate oxidizing agent to introduce the dioxido functional group. Subsequent acylation with N,N-diisobutylacetamide completes the synthesis. Reaction conditions often include elevated temperatures and the use of catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents used in the reaction are typically recovered and reused to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Involves reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Can occur with nucleophiles under both acidic and basic conditions, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation might yield higher-order oxides, while reduction could lead to the removal of oxygen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate.
Biology
In biological research, the compound's stability and reactivity enable it to interact with biomolecules, providing insights into biochemical pathways and mechanisms.
Medicine
Medically, the compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or enhance existing treatments.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its robust properties make it suitable for applications requiring chemical resistance and stability.
Mechanism of Action
The mechanism of action for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide involves its ability to interact with specific molecular targets. The dioxido and isothiazole moieties play critical roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, influencing the compound's overall effect.
Comparison with Similar Compounds
Compared to other isothiazole derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
Isothiazole
Benzo[d]isothiazole
N,N-diisobutylacetamide derivatives
Each of these compounds possesses distinct properties and applications, but the subject compound's unique structure provides specific advantages in stability and reactivity.
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-12(2)9-18(10-13(3)4)16(20)11-19-17(21)14-7-5-6-8-15(14)24(19,22)23/h5-8,12-13H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAISPOECWTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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